2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-21(2)14-18-12(19-15(20-14)23-3)9-17-13(22)8-10-6-4-5-7-11(10)16/h4-7H,8-9H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHGXYDNRJSRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic organic molecule that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Chlorophenyl Group : Enhances lipophilicity and may improve cellular uptake.
- Dimethylamino Group : Often associated with increased biological activity due to its ability to interact with various biological targets.
- Methoxy Triazine Moiety : Imparts unique chemical properties that may influence the compound's pharmacodynamics.
| Property | Value |
|---|---|
| Molecular Formula | C17H21ClN4O3 |
| Molecular Weight | 347.83 g/mol |
| CAS Number | 2035004-80-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Triazine Core : Utilizing appropriate precursors to construct the triazine ring.
- Coupling Reaction : The chlorophenyl group is introduced via nucleophilic substitution.
- Final Acetylation : The acetamide group is added to complete the structure.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds, suggesting that modifications in the structure can lead to significant biological effects. For instance:
- Cell Line Studies : Compounds with structural similarities have shown efficacy against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving apoptosis induction and cell cycle arrest .
- Mechanistic Insights : Research indicates that these compounds may activate caspase pathways, leading to programmed cell death in tumor cells .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research:
- Protein Kinases : Similar triazine derivatives have been noted for their capacity to inhibit protein kinases, which are crucial in cancer proliferation pathways. This suggests potential for the compound to act as a kinase inhibitor .
Case Studies
- Study on Anticancer Efficacy :
- Enzyme Interaction Studies :
Scientific Research Applications
Case Studies
- Triazine Derivatives : A study on triazine derivatives demonstrated that compounds similar to 2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide exhibited cytotoxic effects against human cancer cell lines such as colon and breast cancer cells. The mechanism involved the activation of apoptotic pathways and disruption of cell cycle progression .
- Molecular Hybrid Strategy : The design of molecular hybrids combining triazine with other pharmacophores has shown enhanced anticancer activity. For example, hybrid molecules that incorporate sulfonamide fragments alongside triazines have been synthesized and evaluated for their cytotoxicity against multiple cancer types .
Summary Table of Anticancer Studies
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research into related compounds has shown that derivatives containing similar functional groups can exhibit antibacterial and antifungal properties.
Applications in Antimicrobial Research
- Antibacterial Activity : Compounds with acetamide linkages have been reported to possess antibacterial effects against various pathogens. The presence of the chlorophenyl group is hypothesized to enhance membrane permeability, leading to increased efficacy against bacterial strains .
- Fungal Inhibition : Some derivatives have demonstrated antifungal activity by disrupting fungal cell wall synthesis or function, making them potential candidates for developing new antifungal agents.
Summary Table of Antimicrobial Studies
Precursor for Synthesis of Bioactive Compounds
The compound serves as a versatile precursor for synthesizing various bioactive molecules, particularly those aimed at treating inflammatory diseases and other conditions.
Synthetic Applications
- Synthesis of Novel Derivatives : The compound can be modified to create new derivatives with enhanced pharmacological profiles. For instance, reactions involving the amide bond can lead to the formation of more complex structures that retain or enhance biological activity .
- Drug Development : Given its structural features, this compound can be explored as a lead compound in drug discovery programs targeting specific diseases such as cancer and infectious diseases.
Summary Table of Synthetic Applications
| Application Type | Description |
|---|---|
| Novel Derivative Synthesis | Modification to enhance pharmacological properties |
| Drug Development | Lead compound for targeting specific diseases |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations :
- Triazine vs. Non-Triazine Analogs: Unlike alachlor or dimethenamid (chloroacetamide herbicides), the target compound incorporates a 1,3,5-triazine ring, which is commonly associated with sulfonylurea herbicides like metsulfuron-methyl. However, the target lacks the sulfonylurea group, suggesting a different mode of action .
- Substituent Effects: The dimethylamino and methoxy groups on the triazine ring may enhance solubility or binding affinity compared to simpler chloroacetamides .
- Pharmaceutical vs. Agrochemical Potential: U-48800, an acetamide-based opioid, shares the dimethylamino group but lacks the triazine moiety, underscoring structural versatility across applications .
Physicochemical and Computational Insights
For the target compound:
- MEP : The electron-rich triazine ring (due to -N(CH₃)₂ and -OCH₃) may facilitate interactions with biological targets, akin to sulfonylurea herbicides .
- FMOs : The HOMO-LUMO gap could indicate reactivity trends, with lower gaps suggesting higher chemical activity compared to simpler chloroacetamides .
Q & A
Q. What are the optimal synthetic pathways for synthesizing this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis of triazine-linked acetamides typically involves multi-step protocols. For example:
- Step 1: React a substituted triazine precursor (e.g., 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-amine) with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine is often used as a base to neutralize HCl byproducts .
- Step 2: Monitor reaction progress via TLC (e.g., using ethyl acetate/hexane 3:7). Quench with water, extract with DCM, and purify via column chromatography.
- Key Considerations: Control temperature (room temperature vs. reflux) to avoid side reactions. Use NaHCO₃ washes to remove acidic impurities. Yield optimization requires stoichiometric precision (e.g., 1:1.05 molar ratio of amine to acylating agent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- ¹H/¹³C NMR: The compound’s structure is confirmed by peaks corresponding to the dimethylamino group (δ ~3.01 ppm, singlet), methoxy group (δ ~3.3–3.5 ppm), and acetamide NH (δ ~9.2 ppm). Aromatic protons from the 2-chlorophenyl group appear at δ ~7.3–7.6 ppm .
- Mass Spectrometry (MS): A molecular ion peak at m/z 370–375 (M+H⁺) confirms the molecular weight. Fragmentation patterns (e.g., loss of Cl or methoxy groups) validate substituent positions .
- Elemental Analysis: Match calculated vs. observed C, H, N, and Cl percentages (e.g., C: 38.99%, N: 32.48%) to confirm purity .
Q. What safety protocols are critical when handling this compound during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile reagents (e.g., DCM) .
- Emergency Measures: For skin contact, wash immediately with soap/water. For eye exposure, rinse with water for ≥15 minutes. Avoid mouth contact due to potential neurotoxic effects of chloroacetamides .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
- Dihedral Angles: The 2-chlorophenyl and triazine rings are non-planar (dihedral angle ~65°), influencing steric interactions .
- Hydrogen Bonding: Intermolecular N–H···O bonds stabilize the crystal lattice (e.g., infinite chains along [100]). Weak C–H···F interactions further enhance packing stability .
- Validation: Compare experimental bond lengths/angles (e.g., C–N: 1.33 Å) with DFT-optimized geometries to detect distortions .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or ligand-binding potential?
Methodological Answer:
- DFT Calculations: Optimize the structure using Gaussian09 at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes). For instance, the triazine moiety may coordinate with metal ions (Zn²⁺, Fe³⁺) in metalloprotein active sites .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). Test against isogenic cell lines to rule out genetic variability.
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) that may skew activity results .
- Structural Analog Comparison: Compare with derivatives (e.g., 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide) to isolate substituent-specific effects .
Q. How can regioselectivity challenges in modifying the triazine ring be overcome?
Methodological Answer:
Q. What analytical workflows validate the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
